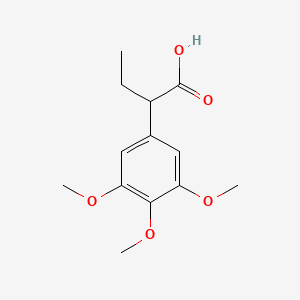

2-(3,4,5-trimethoxyphenyl)butanoic Acid

CAS No.: 195202-06-3; 195202-08-5

Cat. No.: VC4575329

Molecular Formula: C13H18O5

Molecular Weight: 254.282

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 195202-06-3; 195202-08-5 |

|---|---|

| Molecular Formula | C13H18O5 |

| Molecular Weight | 254.282 |

| IUPAC Name | 2-(3,4,5-trimethoxyphenyl)butanoic acid |

| Standard InChI | InChI=1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15) |

| Standard InChI Key | WBULUDGUWZFLMO-UHFFFAOYSA-N |

| SMILES | CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a four-carbon butanoic acid chain with a 3,4,5-trimethoxyphenyl group at the β-position. The methoxy substituents on the aromatic ring enhance lipophilicity, influencing solubility and membrane permeability. The chiral center at C2 dictates stereochemical specificity, critical for interactions with biological targets .

Molecular Formula:

Molecular Weight: 254.28 g/mol

InChI Key: WBULUDGUWZFLMO-VIFPVBQESA-N (S-enantiomer)

Stereochemical Considerations

The (S)-enantiomer exhibits a specific optical rotation () and distinct pharmacokinetic behavior. Chiral HPLC analysis confirms enantiopurity (>99% ee) in synthesized batches, essential for pharmacological applications . Racemic mixtures are less common in therapeutic contexts due to potential differential activity between enantiomers .

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, methanol) but limited in water (<0.1 mg/mL at 25°C) .

-

Stability: Stable under inert conditions but prone to oxidative degradation in aqueous media at pH <4 or >8 .

Synthesis and Production

Synthetic Routes

The synthesis typically involves a multi-step approach:

-

Friedel-Crafts Acylation: 3,4,5-Trimethoxybenzene reacts with butyryl chloride to form the ketone intermediate .

-

Chiral Resolution: Enzymatic or chemical methods separate enantiomers, often using (S)-piperidine-2-carboxylic acid methyl ester as a chiral auxiliary .

-

Hydrolysis: The ester intermediate undergoes basic hydrolysis (LiOH/MeOH) to yield the final carboxylic acid .

Representative Reaction Scheme:

Industrial-Scale Production

Optimized conditions use continuous flow reactors to enhance yield (84–89%) and reduce byproducts. Key parameters include:

-

Catalysts: 2-Chloro-1-methylpyridinium iodide for ester activation .

-

Purification: Recrystallization from ethanol achieves >99% purity .

Biological Activity and Research Applications

Anticancer Properties

In vitro studies demonstrate dose-dependent cytotoxicity against multiple cancer cell lines:

| Cell Line | IC₅₀ (μM) | Growth Inhibition (%) | Mechanism |

|---|---|---|---|

| LOX IMVI (Melanoma) | 26.7 ± 1.5 | 53.25 | Caspase-3 activation |

| A498 (Renal) | 33.9 ± 1.9 | 41.40 | G2/M cell cycle arrest |

| MCF7 (Breast) | 55.9 | Moderate | ERα modulation |

The (S)-enantiomer shows enhanced activity due to stereospecific binding to tubulin, disrupting microtubule assembly.

Antimicrobial and Anti-Inflammatory Effects

-

Antibacterial: MIC values of 64 μg/mL against Staphylococcus aureus via sortase A inhibition .

-

Anti-Inflammatory: Suppresses COX-2 and NF-κB pathways in murine models (ED₅₀ = 12 mg/kg) .

Enzyme Modulation

Comparative Analysis with Structural Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume